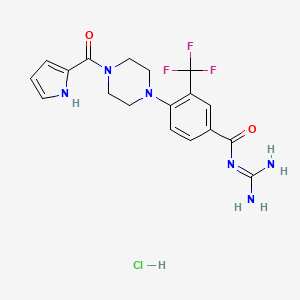
5-Hydroxyindole-3-acetic Acid-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyindole-3-acetic Acid-D5 is a deuterium-labeled derivative of 5-Hydroxyindole-3-acetic Acid. It is primarily used as an internal standard in analytical chemistry for quantifying levels of its unlabeled counterpart via mass spectrometry techniques . This compound is significant in various scientific fields due to its stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyindole-3-acetic Acid-D5 typically involves the incorporation of deuterium into the 5-Hydroxyindole-3-acetic Acid molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O).
Chemical Synthesis: Starting from deuterated precursors, the compound can be synthesized through a series of chemical reactions involving protection and deprotection steps, oxidation, and esterification
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxyindole-3-acetic Acid-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce various esters or ethers .
Wissenschaftliche Forschungsanwendungen
5-Hydroxyindole-3-acetic Acid-D5 has a wide range of applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry for accurate quantification of 5-Hydroxyindole-3-acetic Acid levels.
Biological Studies: Helps in studying serotonin metabolism and its related pathways.
Medical Research: Used in the diagnosis and monitoring of neuroendocrine tumors by measuring serotonin metabolites.
Industrial Applications: Employed in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 5-Hydroxyindole-3-acetic Acid-D5 involves its role as a stable isotope-labeled compound. It acts as a tracer in various biochemical assays, allowing for precise measurement and analysis of metabolic pathways. The deuterium atoms in the compound provide stability and prevent rapid degradation, making it an ideal internal standard .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxyindole-3-acetic Acid: The non-deuterated form, commonly used in similar applications but lacks the stability provided by deuterium labeling.
Indole-3-acetic Acid: Another indole derivative with similar chemical properties but different biological roles.
Uniqueness
5-Hydroxyindole-3-acetic Acid-D5 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it superior to its non-deuterated counterparts in various scientific applications .
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
2,2-dideuterio-2-(2,4,6-trideuterio-5-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1D,3D2,4D,5D |
InChI-Schlüssel |
DUUGKQCEGZLZNO-RMPOUBHVSA-N |
Isomerische SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])C(=C(N2)[2H])C([2H])([2H])C(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


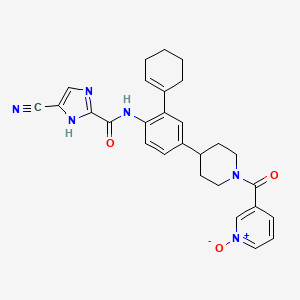
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)
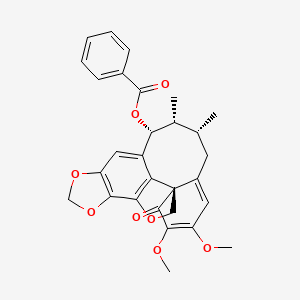
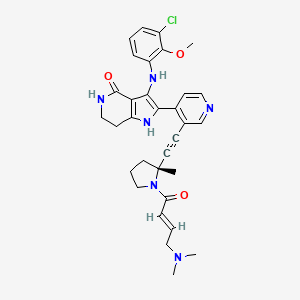
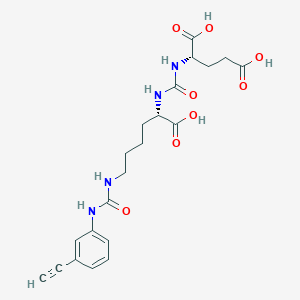

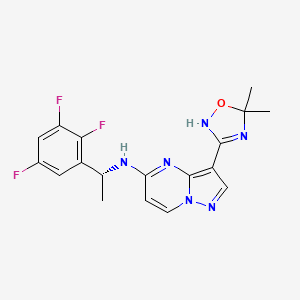
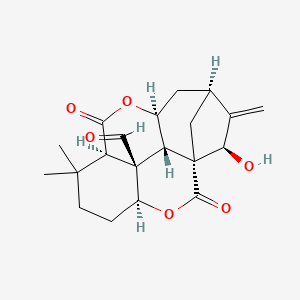
![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)

![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
